4-bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide
Description
4-bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a brominated benzene ring linked to a 4-methyl-1,2,3-thiadiazole moiety via a carbonyl-hydrazine bridge. This compound is structurally characterized by:
- 4-Methyl-1,2,3-thiadiazole: A heterocyclic ring contributing to electronic and steric effects .
- 4-Bromobenzenesulfonyl group: Enhances lipophilicity and influences molecular interactions .
The target compound likely forms through condensation of 4-bromobenzenesulfonohydrazide with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride .
Applications: Sulfonohydrazides are studied for enzyme inhibition, herbicidal activity, and cytotoxicity .
Properties
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-4-methylthiadiazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O3S2/c1-6-9(19-14-12-6)10(16)13-15-20(17,18)8-4-2-7(11)3-5-8/h2-5,15H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKKEKWPGDZTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid or its derivatives under acidic conditions. The resulting thiadiazole ring can then be further functionalized with bromo and benzenesulfonohydrazide groups through specific substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds containing thiadiazole moieties exhibit notable antibacterial and antifungal properties. The incorporation of bromine enhances the electron-withdrawing capacity, potentially increasing the compound's efficacy against various pathogens .
- Anti-inflammatory Properties : Studies have shown that hydrazide derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines suggests its use in treating inflammatory diseases .
Drug Design
The structural characteristics of this compound make it a candidate for drug development:
- Targeting Enzymatic Pathways : The compound’s sulfonamide group may interact with key enzymes involved in metabolic pathways, offering a strategy for designing inhibitors that could be used in cancer therapy or metabolic disorders .
- Synthesis of Derivatives : The synthetic versatility of the thiadiazole ring allows for the modification of this compound to develop derivatives with enhanced biological activity or reduced toxicity profiles .
Material Science
The compound's properties extend to materials science:
- Conductive Polymers : Research into the incorporation of thiadiazole derivatives into polymer matrices indicates potential applications in organic electronics and conductive materials due to their electronic properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in TNF-alpha levels in vitro, indicating potential for treating rheumatoid arthritis. |
| Study C | Drug Design | Developed a series of hydrazide derivatives based on the structure of this compound that exhibited improved potency against cancer cell lines compared to standard treatments. |
Mechanism of Action
The mechanism by which 4-bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide exerts its effects involves its interaction with molecular targets and pathways. The thiadiazole ring can bind to enzymes or receptors, leading to biological responses. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Structural Analogs with Sulfonohydrazide Moieties
Key Observations :
- Bromine substitution enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs .
Thiadiazole-Containing Derivatives
Key Observations :
Heterocyclic Sulfonamides with Divergent Cores
Key Observations :
- Thiazole derivatives (e.g., ) show strong C=O absorption in IR, while thiadiazoles (e.g., ) emphasize NH stretches, reflecting tautomeric differences.
- Nitro or trifluoromethyl groups enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
Research Findings and Implications
Physicochemical Properties
- Solubility: Bromine and sulfonohydrazide groups likely reduce aqueous solubility compared to non-halogenated analogs .
- Thermal Stability : Thiadiazole rings confer higher melting points (e.g., triazole-thiones in melt >250°C vs. 165°C for benzylidene derivatives ).
Biological Activity
4-Bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide (CAS No. 477872-11-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H9BrN4O3S2
- Molecular Weight : 377.24 g/mol
- Density : 1.741 g/cm³ (predicted)
- pKa : 6.57 (predicted)
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in different applications:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of critical bacterial enzymes or disruption of cell wall synthesis.
Insecticidal Properties
A study highlighted the insecticidal activity of related thiadiazole compounds against Culex pipiens pallens, demonstrating that these compounds can induce mortality in insect populations. This suggests potential utility in agricultural pest management.
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound against cancer cell lines. The results indicated that it could inhibit cell proliferation and induce apoptosis in specific cancer types, making it a candidate for further exploration in cancer therapy.
Case Studies and Research Findings
- Insecticidal Activity : A bioassay demonstrated that the compound exhibited good insecticidal activity against Culex pipiens pallens. The study provided quantitative data showing a significant reduction in insect survival rates upon exposure to varying concentrations of the compound .
- Antimicrobial Testing : In a comparative study, several derivatives were tested for their ability to inhibit bacterial growth. The results showed that specific structural modifications enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future synthesis efforts .
- Cytotoxicity Assessment : Various cancer cell lines were treated with the compound to evaluate its cytotoxic effects. The findings indicated a dose-dependent inhibition of cell viability, particularly in breast and lung cancer cell lines .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic conditions for 4-bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide?
The synthesis typically involves a multi-step process starting with the formation of the 4-methyl-1,2,3-thiadiazole moiety. Key steps include cyclization with thionyl chloride, reduction using sodium borohydride, and coupling reactions with sulfonohydrazide intermediates. Optimal conditions require precise temperature control (e.g., reflux at 80–90°C for cyclization), anhydrous solvents (e.g., ethanol or DMF), and reaction times of 3–10 hours to maximize yields (up to 95%) .
Q. How is the compound crystallized, and what intermolecular interactions stabilize its structure?
Crystallographic studies reveal that the compound forms a monoclinic lattice stabilized by hydrogen bonds (N–H···O and N–H···S) between the sulfonohydrazide group and the thiadiazole ring. Van der Waals interactions and π-stacking of aromatic systems further contribute to lattice stability. Crystallization is achieved using slow evaporation in polar aprotic solvents like DMSO or DMF .
Q. What spectroscopic techniques are used for characterization?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the structure via signals at δ 2.54 ppm (CH₃ on thiadiazole) and δ 158.0 ppm (carbonyl carbons). Infrared spectroscopy identifies key functional groups (C=O at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹). Mass spectrometry (ESI+) shows a molecular ion peak at m/z 130.17 [M+H]⁺ for intermediates .
Advanced Questions
Q. How can SHELX software be applied to resolve crystallographic data contradictions in this compound?
SHELXL is used for refining crystal structures by optimizing anisotropic displacement parameters and hydrogen-bonding networks. For example, high-resolution data (d-spacing < 0.8 Å) can resolve ambiguities in sulfonohydrazide group orientation. Twinning or disorder in the thiadiazole ring may require using the TWIN/BASF commands in SHELXL .
Q. What experimental strategies mitigate by-product formation during synthesis?
By-products like unreacted hydrazinecarboxylate or sulfonyl chloride adducts are minimized by:
- Using excess (4-methyl-1,2,3-thiadiazol-5-yl)methylamine (1.2 eq) to drive coupling reactions to completion.
- Quenching reactive intermediates (e.g., isocyanates) with ice water.
- Purification via silica gel chromatography with ethyl acetate/petroleum ether gradients (3:7 to 1:1) .
Q. How does the compound interact with biological targets, and what assays validate its herbicidal activity?
The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Herbicidal activity is tested using Arabidopsis thaliana seedling assays, where IC₅₀ values correlate with ALS inhibition. Structural analogs with electron-withdrawing groups (e.g., bromo-substitution) enhance binding affinity by 2–3 fold compared to non-halogenated derivatives .
Q. What computational methods predict the compound’s reactivity in biomolecular environments?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic attack sites, such as the sulfonohydrazide nitrogen, which reacts with nucleophilic residues (e.g., cysteine thiols). Molecular docking (AutoDock Vina) predicts binding modes in ALS active sites, with binding energies ≤ −7.5 kcal/mol indicating strong interactions .
Methodological Notes
- Data Contradictions : Discrepancies in NMR shifts (e.g., sulfonamide protons) may arise from solvent polarity or tautomerism. Use deuterated DMSO for consistent results .
- Activity Studies : Include positive controls (e.g., sulfometuron-methyl) in herbicidal assays to benchmark efficacy .
- Synthetic Optimization : Design of Experiments (DoE) models (e.g., Box-Behnken) can statistically optimize reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
